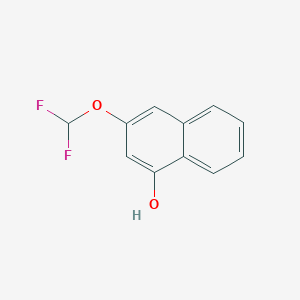
2-(Difluoromethoxy)-4-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-4-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method is the reaction of 4-naphthol with difluoromethylating agents under specific conditions. For example, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
化学反应分析
Types of Reactions
2-(Difluoromethoxy)-4-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .
科学研究应用
2-(Difluoromethoxy)-4-naphthol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(Difluoromethoxy)-4-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-4-naphthol include other difluoromethoxylated naphthols and related fluorinated aromatic compounds. Examples include:
- 2-(Difluoromethoxy)-1-naphthol
- 4-(Difluoromethoxy)-2-naphthol
- Difluoromethoxylated benzene derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties.
生物活性
2-(Difluoromethoxy)-4-naphthol is a fluorinated derivative of naphthol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethoxy group, which enhances its interaction with biological targets, potentially leading to various therapeutic applications.
The molecular structure of this compound includes:
- Chemical Formula : C11H8F2O
- Molecular Weight : 212.18 g/mol
- Functional Groups : Hydroxyl (-OH), Difluoromethoxy (-OCHF2)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances binding affinity, while the naphthol moiety can engage in hydrogen bonding and π-π stacking interactions with target proteins. This mechanism may modulate the activity of various biological pathways, including those involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of several human cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| A549 (Lung Cancer) | 3.5 | |
| HeLa (Cervical Cancer) | 4.0 |
In vitro assays indicate that the compound induces apoptosis and inhibits cell cycle progression, particularly in hypoxic conditions, which are common in tumor microenvironments.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 | |
| Mycobacterium tuberculosis | 0.23 |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Study on Anticancer Efficacy
A study conducted by Hussain et al. (2020) explored the efficacy of various naphthol derivatives, including this compound, against M. tuberculosis H37Rv strain. The results indicated that this compound exhibited a MIC of 0.23 μM, outperforming traditional antibiotics like isoniazid (MIC = 0.33 μM) in terms of potency .
Research published in the International Journal of Molecular Sciences highlighted the mechanism by which this compound inhibits glycolysis in cancer cells, suggesting that it could be an effective therapeutic agent for targeting metabolic pathways in tumors .
属性
分子式 |
C11H8F2O2 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11,14H |
InChI 键 |
NVHINRQXYQCXLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















